molecular formula C14H21B B1269781 (8-Bromooctyl)benzene CAS No. 54646-75-2

(8-Bromooctyl)benzene

Cat. No. B1269781
CAS RN: 54646-75-2
M. Wt: 269.22 g/mol
InChI Key: XGBMCFCZEKCCDJ-UHFFFAOYSA-N
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Description

(8-Bromooctyl)benzene is a brominated alkylbenzene compound utilized in various chemical synthesis and research applications. Its structure and properties make it a subject of interest for its reactivity and potential use in creating complex molecular architectures.

Synthesis Analysis

The synthesis of brominated benzene derivatives, such as this compound, can involve multiple strategies, including halogenation reactions and catalyzed cross-coupling processes. For example, bromo-functionalized benzene derivatives can be synthesized through cobalt-catalyzed Diels-Alder reactions or iridium-mediated C-H activation, providing pathways for further functionalization and use in Suzuki coupling reactions (Reus et al., 2012).

Molecular Structure Analysis

The molecular structure of benzene, the core component of this compound, has been extensively studied, revealing insights into its electron distribution, bond lengths, and overall geometry. Advanced techniques like X-ray diffraction have been used to determine the structures of bromo-substituted benzenes, highlighting the interactions such as C-H···Br and C-Br···π that influence their packing and stability in solid-state (Jones et al., 2012).

Chemical Reactions and Properties

Brominated benzene derivatives like this compound engage in various chemical reactions, including nucleophilic substitutions and palladium-catalyzed cross-couplings, due to the reactive nature of the bromine atom. These reactions enable the synthesis of complex organic molecules and polymers with specific functional groups and properties (Silveira, Templet, & Fronczek, 2011).

Scientific Research Applications

Catalytic Selectivity in Benzene Hydrogenation

(8-Bromooctyl)benzene can be relevant in studies of benzene hydrogenation, where the shape of Pt nanoparticles affects catalytic selectivity. Different shapes (cubic and cuboctahedral) of Pt nanoparticles, when combined with tetradecyltrimethylammonium bromide (TTAB), can lead to varying product selectivities. The catalytic selectivity is highly influenced by the nanoparticle shape, producing different products such as cyclohexane and cyclohexene (Bratlie et al., 2007).

Synthesis of Functionalized Benzenes

Research into the synthesis of functionalized benzenes, which may include this compound, involves various chemical processes. For instance, 1,2-Bis(trimethylsilyl)benzenes, important in the synthesis of benzyne precursors and catalysts, are synthesized through reactions involving bromo-, boryl-, and stannyl-functionalizations (Reus et al., 2012).

Organic Synthesis and Reaction Studies

In organic synthesis, this compound can be a key intermediate or reactant. Studies of reaction mechanisms, such as the synthesis of long-chain alkyl halides from 1,4-bis(tetrazole)benzenes, provide insights into complex organic reactions and the roles of various functional groups, including bromooctyl groups (Bond et al., 2006).

Advanced Materials and Polymer Science

In the field of polymer science, this compound derivatives could be explored for enhancing the properties of polymers. For example, the solubility of tetrabutylammonium bromide in benzene is crucial for phase-transfer catalysis, indicating potential applications in polymer chemistry (Lee and Huang, 2002).

Safety and Hazards

(8-Bromooctyl)benzene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .

properties

IUPAC Name

8-bromooctylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Br/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBMCFCZEKCCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969924
Record name (8-Bromooctyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54646-75-2
Record name (8-Bromooctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54646-75-2
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Synthesis routes and methods

Procedure details

Following the procedures of Example 1(a), (b) and (c), to 8-phenyloctylmagnesium bromide (from 24.25 mmoles of 8-phenyloctyl bromide and 21.27 mmoles of magnesium) in distilled tetrahydrofuran (40 ml) was added 2-(2-methoxyphenyl)-4,4-dimethyloxazoline (17.10 mmoles) in tetrahydrofuran (20 ml). [The 8-phenyloctyl bromide was prepared from 8-phenyloctanol, carbon tetrabromide and triphenylphosphine in methylene chloride as described in Example 6(a).] After stirring for 24 hours, the reaction mixture was similarly worked up to yield 2-[2-(8-phenyloctyl)phenyl]-4,4-dimethyloxazoline as an oil. A solution of the oxazoline (11.58 mmoles) in methyl iodide (20 ml) was refluxed under argon for 18 hours. Removal of the volatiles afforded the corresponding 3,4,4-trimethyloxazolinium iodide as a white solid (mp 76.5°-78° C.). To an ice cold solution of the iodide (9.46 mmoles) in methanol (35 ml) was added in portions sodium borohydride (9.20 mmoles). Treatment of the reaction mixture as in Example 1(c) results in the isolation of the desired product as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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